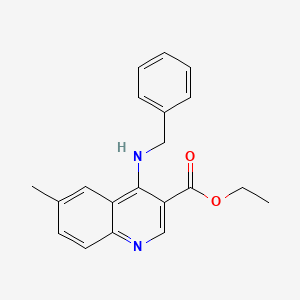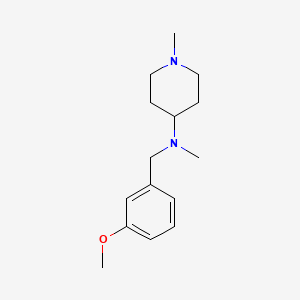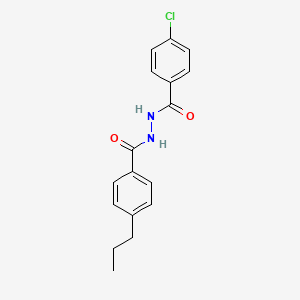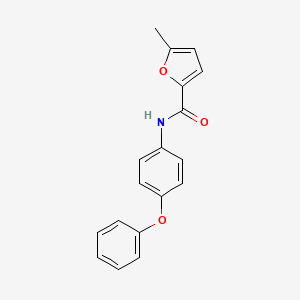
2-(2-hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are closely related to the target compound, involves starting from 3-sulfolene and proceeding through epoxidation and the opening of the epoxide with nucleophiles. Hydroxyl analogues, which might include structures similar to our target compound, are obtained from cis-hydroxylation processes and subsequent conversions to acetate (Tan et al., 2016).
Molecular Structure Analysis
The molecular structures of related isoindole-1,3-dione compounds show significant diversity in their conformations and intermolecular interactions. For instance, derivatives of isoindole-1,3-dione have been characterized by X-ray single-crystal diffraction, revealing non-planar molecular structures and various intermolecular hydrogen bonding patterns (Duru et al., 2018). These analyses are crucial for understanding the physicochemical behavior of these compounds.
Chemical Reactions and Properties
Isoindole-1,3-dione derivatives participate in a wide range of chemical reactions, including cyclization reactions and interactions with nucleophiles, leading to the formation of structurally diverse compounds with potential biological activity (Ando et al., 1974). The reactivity of these compounds is influenced by the presence of substituents, which can modulate their chemical and biological properties.
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, of isoindole-1,3-dione derivatives can vary widely depending on their specific chemical structures. These properties are critical for the formulation and application of these compounds in various domains.
Chemical Properties Analysis
The chemical properties of 2-(2-Hydroxyphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione and its derivatives are influenced by the functional groups attached to the isoindole-1,3-dione core. Studies on similar compounds have shown that electron-donating and electron-withdrawing groups at specific positions can significantly affect their reactivity and interactions with biological targets (Chan et al., 1987).
特性
IUPAC Name |
2-(2-hydroxyphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-21-12-8-7-9-13(14(12)22-2)16(20)17(15(9)19)10-5-3-4-6-11(10)18/h3-8,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQCWRBDXISFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(1H-indol-3-yl)propanoyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668575.png)


![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1(6H)-yl)acetamide](/img/structure/B5668584.png)



![1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5668620.png)

![N~1~-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-dimethylglycinamide hydrochloride hydrate](/img/structure/B5668631.png)

![2-(3-fluoro-2-pyridinyl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5668661.png)
![1-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}azonan-2-one](/img/structure/B5668674.png)
![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)